Cas no 2137807-82-8 (Carbamic acid, N-ethyl-N-(2-methylpropyl)-, cyclopropyl ester)

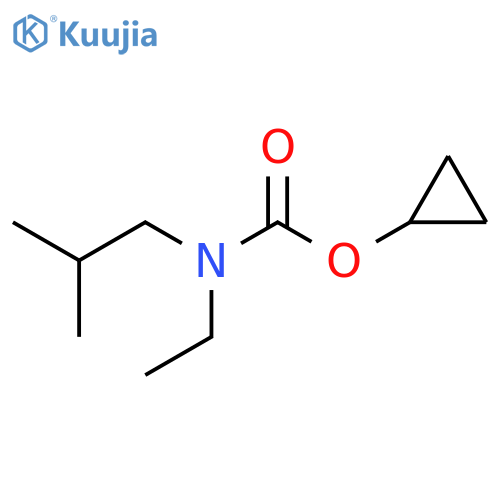

2137807-82-8 structure

商品名:Carbamic acid, N-ethyl-N-(2-methylpropyl)-, cyclopropyl ester

CAS番号:2137807-82-8

MF:C10H19NO2

メガワット:185.26336312294

CID:5278836

Carbamic acid, N-ethyl-N-(2-methylpropyl)-, cyclopropyl ester 化学的及び物理的性質

名前と識別子

-

- Carbamic acid, N-ethyl-N-(2-methylpropyl)-, cyclopropyl ester

-

- インチ: 1S/C10H19NO2/c1-4-11(7-8(2)3)10(12)13-9-5-6-9/h8-9H,4-7H2,1-3H3

- InChIKey: VRVAPDXHYCMQGK-UHFFFAOYSA-N

- ほほえんだ: C(OC1CC1)(=O)N(CC)CC(C)C

Carbamic acid, N-ethyl-N-(2-methylpropyl)-, cyclopropyl ester 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-696208-0.1g |

cyclopropyl N-ethyl-N-(2-methylpropyl)carbamate |

2137807-82-8 | 0.1g |

$1484.0 | 2023-03-10 | ||

| Enamine | EN300-696208-0.05g |

cyclopropyl N-ethyl-N-(2-methylpropyl)carbamate |

2137807-82-8 | 0.05g |

$1417.0 | 2023-03-10 | ||

| Enamine | EN300-696208-0.5g |

cyclopropyl N-ethyl-N-(2-methylpropyl)carbamate |

2137807-82-8 | 0.5g |

$1619.0 | 2023-03-10 | ||

| Enamine | EN300-696208-2.5g |

cyclopropyl N-ethyl-N-(2-methylpropyl)carbamate |

2137807-82-8 | 2.5g |

$3304.0 | 2023-03-10 | ||

| Enamine | EN300-696208-0.25g |

cyclopropyl N-ethyl-N-(2-methylpropyl)carbamate |

2137807-82-8 | 0.25g |

$1551.0 | 2023-03-10 | ||

| Enamine | EN300-696208-5.0g |

cyclopropyl N-ethyl-N-(2-methylpropyl)carbamate |

2137807-82-8 | 5.0g |

$4890.0 | 2023-03-10 | ||

| Enamine | EN300-696208-10.0g |

cyclopropyl N-ethyl-N-(2-methylpropyl)carbamate |

2137807-82-8 | 10.0g |

$7250.0 | 2023-03-10 | ||

| Enamine | EN300-696208-1.0g |

cyclopropyl N-ethyl-N-(2-methylpropyl)carbamate |

2137807-82-8 | 1g |

$0.0 | 2023-06-07 |

Carbamic acid, N-ethyl-N-(2-methylpropyl)-, cyclopropyl ester 関連文献

-

Young Hun Kang,Juwhan Ryu,Song Yun Cho,Kwang-Suk Jang J. Mater. Chem. A, 2015,3, 21428-21433

-

Baoyu Gao RSC Adv., 2017,7, 28733-28745

-

C. J. Mable,L. A. Fielding,M. J. Derry,O. O. Mykhaylyk,P. Chambon,S. P. Armes Chem. Sci., 2018,9, 1454-1463

-

Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278

-

Wenshan Bian,Runlin Li,Haitao Xue,Xiaoming Zhang Phys. Chem. Chem. Phys., 2020,22, 27433-27440

2137807-82-8 (Carbamic acid, N-ethyl-N-(2-methylpropyl)-, cyclopropyl ester) 関連製品

- 2680715-52-8(benzyl N-(5-iodo-4-methylpyridin-2-yl)carbamate)

- 1261646-33-6(2-Chloro-4-(difluoromethyl)benzonitrile)

- 308294-79-3(7-{(6-methylpyridin-2-yl)amino4-(trifluoromethyl)phenylmethyl}quinolin-8-ol)

- 99975-19-6(Butanoic acid, 4-bromo-2,2-diethyl-3-oxo-, ethyl ester)

- 1369162-92-4(4-(3-methoxy-1,2-oxazol-5-yl)butan-2-amine)

- 205927-64-6(3-(Dimethylamino)benzohydrazide)

- 2111206-66-5(methyl 3-amino-2-(3,4-dihydro-1H-2-benzopyran-6-yl)propanoate)

- 2649047-71-0(2-(2-isocyanatopropan-2-yl)-4H,5H,6H-cyclopentabthiophene)

- 922874-73-5(1-(3-chlorophenyl)-3-1-(2-methoxyethyl)-1H-indol-3-ylurea)

- 2877638-21-4(4-cyclobutyl-6-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyrimidine)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量